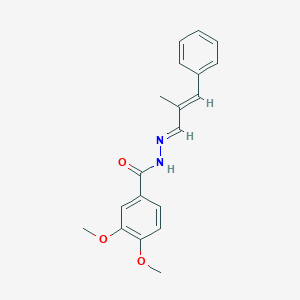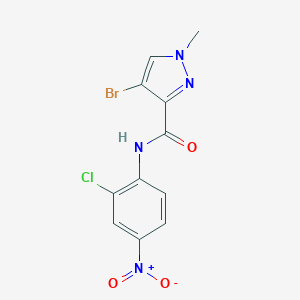![molecular formula C15H30N2O2 B449504 N~1~-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE](/img/structure/B449504.png)
N~1~-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N1-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE typically involves the reaction of hexanoyl chloride with 2-amino-1-methylethanol, followed by the addition of hexanoic acid . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
N~1~-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of N-[2-(hexylamino)-1-methylethyl]hexanamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexanoylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N1-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE involves its interaction with specific molecular targets and pathways. In the context of quorum sensing modulation, the compound can act as an agonist or antagonist of quorum sensing receptors, thereby influencing the expression of genes involved in bacterial communication and behavior . The exact molecular targets and pathways depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
N~1~-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE can be compared with other similar compounds, such as:
N-(5-chloro-2-methylphenyl)hexanamide: This compound exhibits lower quorum sensing-induced activity compared to N1-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE.
N-hexanamide derivatives: These compounds share structural similarities but may differ in their biological activities and chemical properties.
The uniqueness of N1-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE lies in its specific structure and its ability to modulate quorum sensing in bacteria, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H30N2O2 |
|---|---|
Poids moléculaire |
270.41g/mol |
Nom IUPAC |
N-[2-(hexanoylamino)propyl]hexanamide |
InChI |
InChI=1S/C15H30N2O2/c1-4-6-8-10-14(18)16-12-13(3)17-15(19)11-9-7-5-2/h13H,4-12H2,1-3H3,(H,16,18)(H,17,19) |
Clé InChI |
UYVXDKQQZUSYLO-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NCC(C)NC(=O)CCCCC |
SMILES canonique |
CCCCCC(=O)NCC(C)NC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [5-bromo-2-methoxy-4-(2-phenylcarbohydrazonoyl)phenoxy]acetate](/img/structure/B449422.png)
![2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE](/img/structure/B449424.png)
![2-[2-(1-{3-Nitrophenyl}ethylidene)hydrazino]-2-oxoacetamide](/img/structure/B449426.png)

![2-[(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449430.png)
![METHYL 4-({(E)-2-[4-(DIMETHYLAMINO)BENZOYL]HYDRAZONO}METHYL)BENZOATE](/img/structure/B449431.png)
![4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE](/img/structure/B449432.png)

![2-[({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B449435.png)
![N-(2,5-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B449438.png)
![2,3,4,5,6-pentafluoro-N-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl]benzamide](/img/structure/B449441.png)
![4-(2,4-dichlorophenoxy)-N'-[1-(2-thienyl)ethylidene]butanohydrazide](/img/structure/B449443.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B449445.png)
